Comparative Lipophilicity: Intermediate LogP of 1.96 vs. Dichlorodiethyllead and Trimethyllead Chloride
2,2-Dichloroethyl(methyl)lead exhibits a calculated LogP value of 1.96, placing it in an intermediate lipophilicity range relative to its closest analogs [1]. This is significantly higher (more lipophilic) than dichlorodiethyllead (LogP = -4.42) [2] and trimethyllead chloride (LogP = -2.06) , but lower than the highly lipophilic tetraethyllead (LogP = 4.15 to 5.10) [3]. This positions the compound as a unique model for studying the impact of mixed alkyl/haloalkyl substitution on environmental partitioning and bioaccumulation potential.
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.96 |
| Comparator Or Baseline | Dichlorodiethyllead (-4.42); Trimethyllead chloride (-2.06); Tetraethyllead (4.15) |
| Quantified Difference | ΔLogP = +6.38 vs. dichlorodiethyllead; ΔLogP = +4.02 vs. trimethyllead chloride; ΔLogP = -2.19 vs. tetraethyllead |
| Conditions | In silico calculation (Target and Dichlorodiethyllead); Experimental data (Tetraethyllead) |
Why This Matters
Lipophilicity is a primary determinant of a compound's environmental mobility, ability to cross biological membranes, and chromatographic behavior, making this a critical parameter for method development and risk assessment.
- [1] Molaid. (n.d.). 2,2-Dichloroethyl(methyl)lead. Retrieved April 16, 2026. View Source
- [2] Molaid. (n.d.). diethyllead dichloride. Retrieved April 16, 2026. View Source
- [3] INERIS. (n.d.). Tétraéthyle de Plomb. Retrieved April 16, 2026. View Source
